molecular formula C20H24O10 B1671515 (1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione CAS No. 107438-79-9

(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

Cat. No.: B1671515
CAS No.: 107438-79-9
M. Wt: 424.4 g/mol
InChI Key: LMEHVEUFNRJAAV-KERKRQROSA-N
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Description

ginkgolide-J is a natural product found in Ginkgo biloba with data available.
See also: Ginkgo (part of).

Scientific Research Applications

Synthesis and Physical Properties of Sterically Congested Cycloalkenes Research into the synthesis and characterization of sterically congested cycloalkenes, such as the creation of 1,2-di-tert-butyl-3,3,5,5-tetramethylcyclopentene, offers insights into the methods for synthesizing highly strained molecules. These methods may be relevant for creating complex molecules like the one , potentially offering applications in material science or as intermediates in organic synthesis (Ishii et al., 2000).

Polyurethane Networks from Fatty-Acid-Based Aromatic Triols The development of biobased polyurethanes utilizing novel aromatic triols demonstrates the potential of complex organic molecules for creating sustainable materials. This approach may inform the use of similarly complex molecules for environmental-friendly material synthesis (Lligadas et al., 2007).

Stereoselective Dioxirane Hydroxylations The use of methyl(trifluoromethyl)dioxirane for the stereoselective hydroxylation of cyclic hydrocarbons, leading to products with specific stereochemistry, underlines the significance of controlled oxidations in synthetic chemistry. Such methodologies could be applicable in the synthesis or modification of complex molecules for pharmacological research or the synthesis of novel organic materials (D’Accolti et al., 2007).

Synthesis of Metal Chelators The synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane showcases the creation of complex organic molecules for chelating metal ions. Such compounds have applications in medical imaging, as well as in the decontamination of environments polluted with heavy metals (Jagadish et al., 2011).

Properties

CAS No.

107438-79-9

Molecular Formula

C20H24O10

Molecular Weight

424.4 g/mol

IUPAC Name

(1R,7S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

InChI

InChI=1S/C20H24O10/c1-6-12(23)27-7-5-17-11-8(21)9(16(2,3)4)18(17)10(22)13(24)29-15(18)30-20(17,14(25)28-11)19(6,7)26/h6-11,15,21-22,26H,5H2,1-4H3/t6?,7?,8?,9?,10?,11?,15?,17?,18-,19+,20+/m0/s1

InChI Key

LMEHVEUFNRJAAV-KERKRQROSA-N

Isomeric SMILES

CC1C(=O)OC2[C@]1([C@@]34C(=O)OC5C3(C2)[C@@]6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O

SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O

Canonical SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O

Appearance

Solid powder

melting_point

320 °C

107438-79-9

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(1R,4aR,5R,7aS,9S,10R,11S)-11-tert-butyl-1,4b,10-trihydroxy-5-methyltetrahydro-4bH,9H-9,4a-(epoxymethano)cyclopenta(c)furo(2,3-b)furo(3',2':3,4)cyclopenta(1,2-d)furan-2,6,13(1H,5H)-trione
BN 52024
BN-52024
ginkgolide J
ginkgolide J dihydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Reactant of Route 2
(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Reactant of Route 3
(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Reactant of Route 4
(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Reactant of Route 5
(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Reactant of Route 6
(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

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